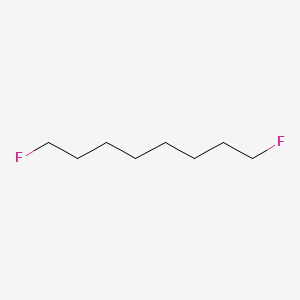
1,8-Difluorooctane
Descripción general
Descripción
1,8-Difluorooctane is a synthetic compound that belongs to the group of fluorinated hydrocarbons. It is a colorless and odorless liquid that is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
1. Electronic Devices and Energy Applications
1,8-Difluorooctane and related compounds have been extensively studied for their applications in electronic devices and energy generation. A study by Stolz et al. (2016) demonstrated the use of 1,8-diiodooctane (a related compound) as a crosslinking agent in polyfluorene films for organic light-emitting diodes (OLEDs), resulting in improved device lifetime and performance (Stolz et al., 2016). Similarly, Lee et al. (2008) explored the use of 1,8-di(R)octanes, including 1,8-diiodooctane, as processing additives to control the morphology of materials in solar cells, enhancing their efficiency (Lee et al., 2008).
2. Environmental and Health Impacts
Research by Ruan et al. (2015) and Lau et al. (2004) highlighted the environmental and health impacts of polyfluorinated compounds like 1,8-difluorooctane. Ruan et al. investigated the occurrence of various perfluoroalkyl sulfonates in sewage sludge, noting the presence of related compounds and discussing their potential environmental impacts (Ruan et al., 2015). Lau et al. reviewed the developmental toxicity of perfluoroalkyl acids, such as those related to 1,8-difluorooctane, in rodents and suggested further research avenues to assess their human health risks (Lau et al., 2004).
3. Morphology and Performance Enhancement in Solar Cells
The role of 1,8-diiodooctane in enhancing the morphology and performance of polymer solar cells has been a subject of considerable research. Chen et al. (2019) demonstrated how small amounts of 1,8-diiodooctane optimize the performance of nonfullerene polymer solar cells by influencing carrier dynamics and morphology (Chen et al., 2019). Jacobs et al. (2018) examined the photoinduced degradation from trace 1,8-diiodooctane in organic photovoltaic devices, revealing its impact on device stability (Jacobs et al., 2018).
Propiedades
IUPAC Name |
1,8-difluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAAZVJSUMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCF)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208023 | |
| Record name | Octane, 1,8-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Difluorooctane | |
CAS RN |
593-15-7 | |
| Record name | Octane, 1,8-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



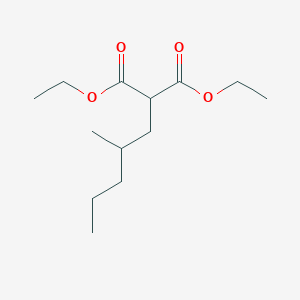
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
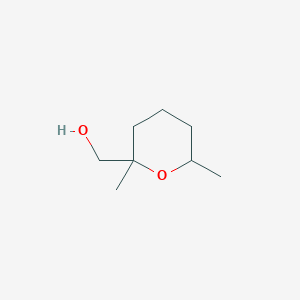
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)


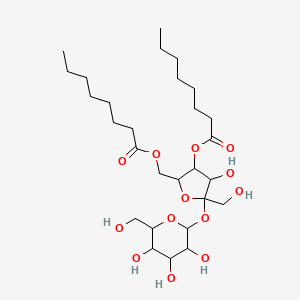
![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)
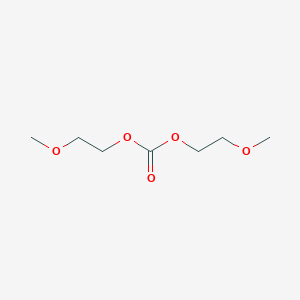

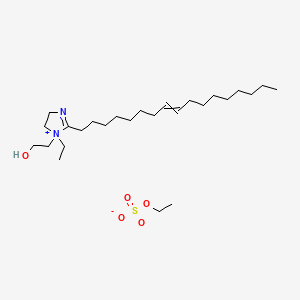

![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)